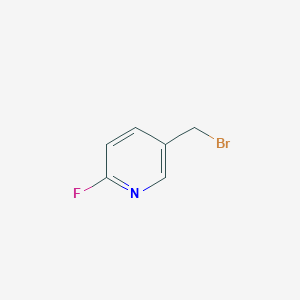

5-(Bromomethyl)-2-fluoropyridine

Vue d'ensemble

Description

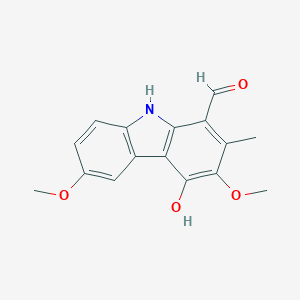

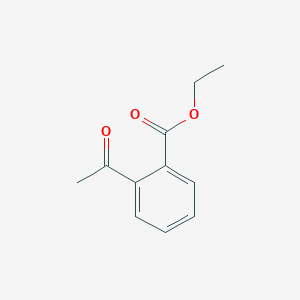

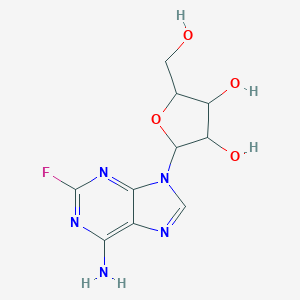

Introduction 5-(Bromomethyl)-2-fluoropyridine is a significant compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. It is a halogenated pyridine derivative, which makes it a valuable building block in medicinal chemistry and material science due to its reactive bromomethyl and fluorine groups.

Synthesis Analysis The synthesis of related fluoropyridines has been achieved through various methods including palladium-catalyzed reactions and radiofluorination. For instance, palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with different amines has been reported to yield 2-amino-5-fluoropyridines in varying yields (Pauton et al., 2019). Additionally, ortho-lithiation followed by reaction with trimethylborate has been used to prepare related bromo-fluoropyridine derivatives (Sutherland & Gallagher, 2003).

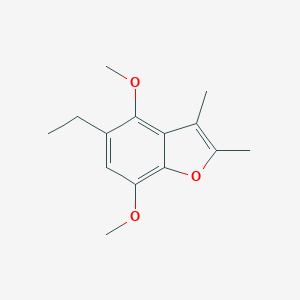

Molecular Structure Analysis The molecular structure of 5-(Bromomethyl)-2-fluoropyridine includes a pyridine ring substituted with fluorine and a bromomethyl group. This structure contributes to its reactivity and interaction with other chemical entities, facilitating the synthesis of a wide range of chemical compounds. However, specific studies detailing the crystal structure of this compound are limited, and research typically focuses on its derivatives or reaction products.

Chemical Reactions and Properties Chemoselective amination reactions involving related halopyridines demonstrate the reactivity of the bromo and fluoro substituents under various conditions. For example, 5-bromo-2-fluoropyridines can undergo selective functionalization, showcasing their utility in organic synthesis (Stroup et al., 2007).

Applications De Recherche Scientifique

-

Biological Experiments

- Summary of Application : Bromomethyl compounds like 5-Bromomethyl-fluorescein are important tools in biological experiments . They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

- Methods of Application : The specific methods of application can vary widely depending on the experiment. Generally, these compounds are used as dyes in various staining procedures to highlight specific structures or molecules within cells .

- Results or Outcomes : The use of these compounds can lead to a wide range of outcomes, including improved understanding of cell structures and functions, identification of specific biomolecules, and insights into tissue pathology .

-

Synthetic Chemistry and Materials Science

- Summary of Application : Bromopyrenes, which are derivatives of aromatic hydrocarbons like pyrene, have significance in synthetic chemistry, materials science, and environmental studies . The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .

- Methods of Application : Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalization and properties, posing challenges in synthesis and purification .

- Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalization strategies of pyrene derivatives, unlocking new possibilities for their utilization in various fields .

-

pH Indicators

- Summary of Application : Bromothymol blue, a bromomethyl compound, is widely used as a pH indicator . It is particularly useful in applications that require measuring substances with a relatively neutral pH (near 7), such as the presence of carbonic acid in a liquid .

- Methods of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator . It can be dissolved in water and used to test the pH of a solution .

- Results or Outcomes : The color of the bromothymol blue solution changes based on the pH of the solution it is testing. It appears yellow in acidic solutions, green in neutral solutions, and blue in basic solutions .

-

Synthesis of Star-Shaped Molecules

- Summary of Application : Bromomethyl compounds can play a role in the synthesis of star-shaped molecules . These molecules have been in high demand in recent decades due to their importance in various fields .

- Methods of Application : The bromination of certain compounds can afford dibromo derivatives, which can then undergo Stille coupling with other compounds to form bis-derivatives . These bis-derivatives can then undergo further bromination to yield the final product .

- Results or Outcomes : The synthesis of star-shaped molecules can lead to compounds with interesting mesomorphic and photophysical properties .

-

Design of Porous Polymer Materials

- Summary of Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Methods of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .

- Results or Outcomes : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

-

Production and Value Addition of Biomass

- Summary of Application : The ethers of HMF, such as 5-(ethoxymethyl)furfural (EMF), can be produced directly by the acid-catalyzed alcoholysis of biomass . Partially oxidized or reduced derivatives of HMF, such as 2,5-diformylfuran (DFF) and 5-methylfurfural (5MF), have also found significant interests as hydrophobic analogs of HMF .

- Methods of Application : The specific methods of application can vary widely depending on the experiment. Generally, these compounds are used in various staining procedures to highlight specific structures or molecules within cells .

- Results or Outcomes : The use of these compounds can lead to a wide range of outcomes, including improved understanding of cell structures and functions, identification of specific biomolecules, and insights into tissue pathology .

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.

Orientations Futures

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.

Analyzing all relevant papers on a specific compound involves a thorough literature review, which requires access to scientific databases and understanding of the subject matter. The formatting requirement is typically dependent on the specific guidelines provided by a journal or institution.

Propriétés

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPAAPIEURDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622024 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-fluoropyridine | |

CAS RN |

105827-74-5 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)